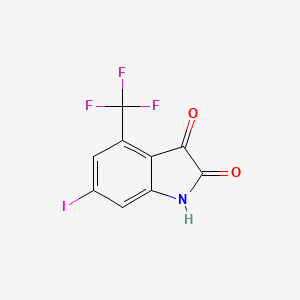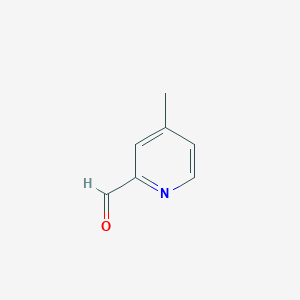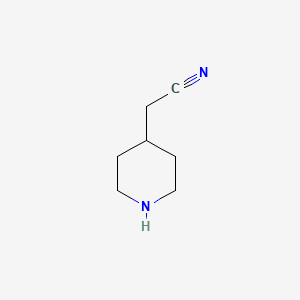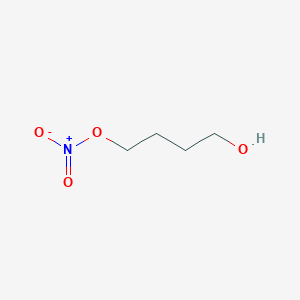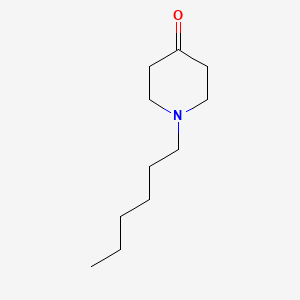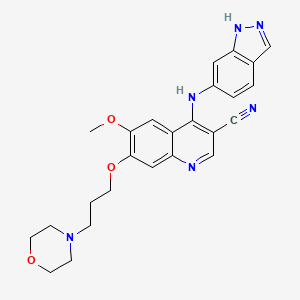
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile
描述
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific proteins involved in cancer pathways.
准备方法
The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.
Functionalization: Introduction of the methoxy group at the 6-position and the morpholinopropoxy group at the 7-position.
Indazole Attachment: The indazole moiety is introduced through nucleophilic substitution reactions.
Final Coupling: The amino group is coupled with the quinoline core to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
化学反应分析
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and indazole moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves its binding to specific molecular targets, such as mutant KRAS proteins. This binding can inhibit the activity of these proteins, thereby disrupting cancer cell signaling pathways and leading to cell death . The compound’s structure allows it to form covalent bonds with cysteine residues in the target proteins, enhancing its inhibitory effects.
相似化合物的比较
Similar compounds include other quinoline derivatives and indazole-based molecules. Compared to these, 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer enhanced binding affinity and selectivity for mutant KRAS proteins . Other similar compounds include:
Quinolinylmethyl Compounds: Known for their broad-spectrum biological activities.
Indazole Derivatives: Studied for their anti-inflammatory and anticancer properties.
属性
IUPAC Name |
4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJETIJBGFZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436499 | |
| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263170-58-7 | |
| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

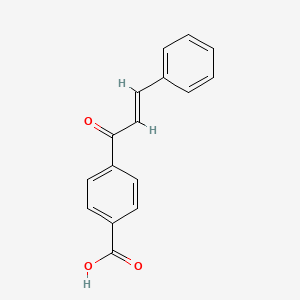
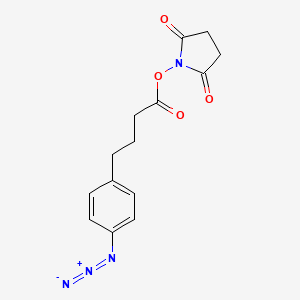
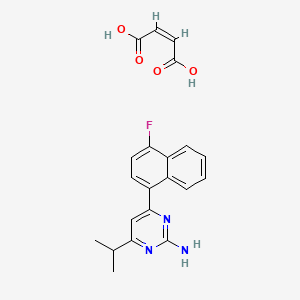

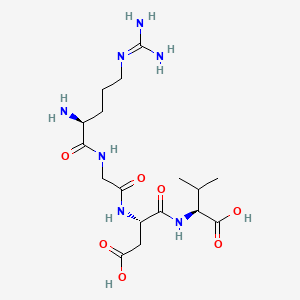
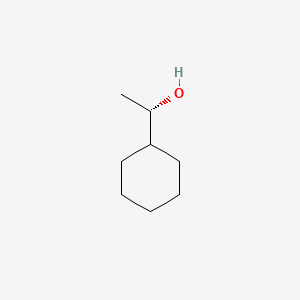
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)
